5-Chloro-2-methylphenol

描述

Contextualization within Substituted Phenols

5-Chloro-2-methylphenol belongs to the class of substituted phenols, which are aromatic organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring, with additional substituents. Specifically, it is a chlorinated and methylated derivative of phenol (B47542). The presence and position of the chlorine atom and the methyl group on the phenol structure significantly influence its chemical and physical properties, as well as its biological activity. unl.ptstackexchange.com Chlorophenols, in general, are known for their use in various industrial applications and their role as environmental pollutants. d-nb.infonih.gov The addition of a methyl group, as in the case of this compound (also known as 5-chloro-o-cresol), further modifies these properties. chemimpex.comchemeo.com

Significance in Contemporary Chemical and Environmental Science Research

The study of this compound is highly relevant in modern chemical and environmental science. In the chemical industry, it serves as a crucial intermediate in the synthesis of a variety of other organic compounds. lookchem.com Its antimicrobial properties make it a valuable component in disinfectants, antiseptics, and preservatives. chemimpex.com

From an environmental perspective, chlorophenols and their derivatives are recognized as persistent pollutants due to their widespread use in industries such as dye and pesticide manufacturing. d-nb.infonih.gov Consequently, a significant area of research is dedicated to understanding the fate and transport of these compounds in the environment, as well as developing effective methods for their removal. d-nb.infonih.gov The biodegradation of this compound is a key focus, as it offers a cost-effective and environmentally friendly approach to remediation. d-nb.infonih.gov

Overview of Key Academic Research Trajectories

Academic research on this compound is multifaceted. One major trajectory involves the investigation of its chemical properties and the development of efficient synthesis methods. Another significant area of study is its environmental biodegradation. d-nb.infonih.gov Researchers are actively identifying microorganisms capable of degrading this compound and elucidating the metabolic pathways involved. d-nb.info Furthermore, the application of this compound in the synthesis of novel compounds with potential pharmaceutical or agricultural applications remains an active field of inquiry. chemimpex.com The study of its potential to be broken down by light (photodegradation) is another area of investigation. nih.govresearchgate.net

Chemical Properties and Synthesis of this compound

Chemical and Physical Properties

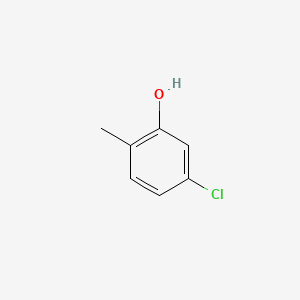

This compound is a white to light brown crystalline solid. chemimpex.comchemicalbook.com Its chemical structure consists of a phenol ring substituted with a chlorine atom at the 5-position and a methyl group at the 2-position. This substitution pattern imparts specific physical and chemical characteristics to the molecule.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H7ClO | chemimpex.com |

| Molecular Weight | 142.58 g/mol | chemimpex.comsigmaaldrich.com |

| Melting Point | 72-76 °C | chemimpex.comchemicalbook.comsigmaaldrich.com |

| Boiling Point | 509.27 K | chemeo.com |

| Appearance | White crystalline or light brown powder | chemimpex.comchemicalbook.com |

| CAS Number | 5306-98-9 | chemimpex.com |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. One documented method involves the synthesis from 5-chloro-2-methylaniline (B43014). chemicalbook.comscientificlabs.co.ukscientificlabs.co.uk Another approach is through the hydroxylation of p-chlorotoluene, where this compound is one of the resulting products. chemicalbook.comscientificlabs.co.ukscientificlabs.co.uk Additionally, the synthesis of its precursor, 5-chloro-2-methyl aniline, has been described, which involves the reaction of a polysulfide with 4-chloro-2-nitrotoluene. google.com

Environmental Biodegradation of this compound

The presence of chlorophenols in the environment is a significant concern, and their biodegradation is a key area of research. d-nb.infonih.gov

Bacterial Degradation Pathways

The bacterial degradation of chlorophenols is considered an environmentally sound and economical method for their removal. d-nb.infonih.gov While specific pathways for this compound are part of broader research on chlorophenol degradation, general mechanisms have been elucidated. Bacteria have evolved pathways to break down these compounds, often using them as a sole source of carbon and energy. d-nb.infonih.gov

The degradation of chlorophenols typically involves initial hydroxylation of the aromatic ring to form chlorocatechols. nih.gov These intermediates are then subject to ring cleavage, which can occur through either an ortho or meta cleavage pathway. d-nb.info In some cases, the degradation of 4-chlorophenol (B41353) has been shown to proceed through a meta-cleavage pathway, forming 5-chloro-2-hydroxymuconic semialdehyde. d-nb.info While this can sometimes be a dead-end product, some bacterial strains are capable of its complete degradation. d-nb.info

Microorganisms Involved in Degradation

Various bacterial species have been identified for their ability to degrade chlorophenols. For instance, strains of Comamonas testosteroni have been shown to be involved in the degradation of 4-chlorophenol. d-nb.info Research into the biodegradation of substituted phenols is ongoing, with scientists continually isolating and characterizing new microbial strains with the ability to break down these complex and often toxic compounds. oup.com

Applications in Chemical Synthesis

This compound is a valuable starting material and intermediate in organic synthesis. lookchem.com

Role as a Precursor in Organic Reactions

Its chemical structure allows for a variety of reactions, making it a versatile building block for more complex molecules. It is used in the synthesis of various organic compounds that have applications in different industrial sectors. chemimpex.comlookchem.com

Examples of Synthesized Compounds

Specific examples of its application in synthesis include its use in the preparation of 4-chlorosalicylaldehyde triacetate and 1-chloro-3-isopropoxy-4-methylbenzene. chemicalbook.comscientificlabs.co.uk These transformations highlight the utility of this compound in creating more complex molecules with specific functionalities. Furthermore, it serves as an intermediate in the development of agrochemicals and specialty chemicals. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFPXGXMSBBNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201126 | |

| Record name | 5-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5306-98-9 | |

| Record name | 5-Chloro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5306-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC5YEV5N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Methylphenol

Preparation Routes and Reaction Mechanisms

The generation of 5-Chloro-2-methylphenol can be accomplished through several synthetic pathways, primarily involving the functionalization of chlorinated toluenes or the chemical modification of chlorinated anilines.

One established route to this compound involves the hydroxylation of p-chlorotoluene. scientificlabs.co.uksigmaaldrich.com In this type of reaction, a hydroxyl group (-OH) is introduced onto the aromatic ring of the chlorinated toluene (B28343) molecule. The reaction yields this compound as one of the hydroxylation products. scientificlabs.co.uksigmaaldrich.com The position of the incoming hydroxyl group is directed by the existing substituents on the aromatic ring.

A common and effective method for preparing this compound is through the chemical transformation of 5-chloro-2-methylaniline (B43014). scientificlabs.co.uksigmaaldrich.com This synthesis is a classic example of a diazotization reaction followed by hydrolysis.

The process involves two main steps:

Diazotization: The amino group (-NH₂) of 5-chloro-2-methylaniline is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like sulfuric or hydrochloric acid, at low temperatures (typically 0–5 °C). This converts the primary aromatic amine into a diazonium salt (5-chloro-2-methylbenzenediazonium chloride).

Hydrolysis: The resulting diazonium salt is then heated in an aqueous solution. The diazonium group is an excellent leaving group and is replaced by a hydroxyl group, yielding this compound. This step is often referred to as "phenol boiling". google.com A similar process is used for the synthesis of related compounds, such as 3-chloro-2-methylphenol (B1584042) from 2-amino-6-chlorotoluene. google.com

Table 1: Synthesis of this compound from 5-chloro-2-methylaniline

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 5-chloro-2-methylaniline | Sodium nitrite (NaNO₂), Strong Acid (e.g., H₂SO₄) | 5-chloro-2-methylbenzenediazonium salt | Diazotization |

| 2 | 5-chloro-2-methylbenzenediazonium salt | Water (H₂O), Heat | This compound | Hydrolysis |

Catalysis plays a crucial role in the synthesis of chlorinated phenols, primarily by controlling the regioselectivity of the chlorination step. While direct catalytic synthesis of this compound is not extensively detailed, related processes for other isomers highlight the methodologies that can be applied. For instance, the chlorination of cresols (methylphenols) often employs Lewis acid catalysts such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) in conjunction with chlorinating agents like sulfuryl chloride (SO₂Cl₂). mdpi.comgoogle.com

Furthermore, research into the selective chlorination of phenols has demonstrated the efficacy of catalyst systems that can direct the incoming chlorine atom to a specific position. For example, catalyst systems comprising a Lewis acid and a diaryl sulphide have been developed to promote chlorination at the ortho position relative to the hydroxyl group in 4-methylphenol, yielding 2-chloro-4-methylphenol (B1207291) with high selectivity. google.com Similarly, sulphur-containing catalysts, including various dialkyl sulphides and dithiaalkanes, have been shown to influence the para/ortho selectivity in phenol (B47542) chlorination. mdpi.com These principles are fundamental to designing catalytic routes for specific chlorinated phenol isomers.

This compound is a versatile chemical compound that serves as a key building block or intermediate in the synthesis of other, often more complex, organic molecules. chemimpex.com Its utility stems from the reactivity of its hydroxyl group and the potential for further substitution on the aromatic ring.

The structural motif of this compound is found within various biologically active molecules, making it a valuable precursor in medicinal chemistry and the pharmaceutical industry. chemimpex.comsmolecule.com It is used as a starting material for synthesizing derivative compounds which may then be developed into active pharmaceutical ingredients. For example, this compound is employed in the synthesis of 1-chloro-3-isopropoxy-4-methylbenzene and 4-chlorosalicylaldehyde triacetate. scientificlabs.co.uklookchem.com These transformations introduce new functional groups, paving the way for the construction of more elaborate molecular architectures.

Table 2: Examples of Compounds Synthesized from this compound

| Starting Material | Product | Synthetic Transformation |

| This compound | 1-chloro-3-isopropoxy-4-methylbenzene | O-Alkylation |

| This compound | 4-chlorosalicylaldehyde triacetate | Multi-step synthesis |

Role as a Synthetic Intermediate in Organic Synthesis

Intermediate in Agrochemical and Specialty Chemical Development

This compound serves as a significant intermediate in the synthesis of various chemical products, including agrochemicals and specialty chemicals. chemimpex.com Its structural characteristics are leveraged to build more complex molecules for specific industrial applications.

In the agrochemical sector, this compound is a known precursor or a degradation product of certain herbicides. It has been identified as a chemical intermediate for phenoxy herbicides such as mecoprop, MCPA (2-methyl-4-chlorophenoxyacetic acid), and MCPB. guidechem.com Furthermore, studies have detected 4-chloro-2-methylphenol (B52076) as an intermediate degradation product of MCPA in soil and on treated plants, highlighting the chemical linkage and environmental transformation pathways. guidechem.com

Beyond agrochemicals, the compound's properties make it suitable for use in the production of specialty materials like resins and plastics, where it contributes to enhancing durability and resistance to degradation. chemimpex.comchemimpex.com Its role as a building block extends to laboratory-scale research and development, where it is used as a reagent in organic synthesis to develop new compounds. chemimpex.com

Table 1: this compound as an Intermediate in Agrochemicals

| Agrochemical Product | Role of this compound | Reference |

|---|---|---|

| Mecoprop | Chemical Intermediate | guidechem.com |

| MCPA | Chemical Intermediate / Degradation Product | guidechem.com |

Formation of Related Organic Compounds

The reactivity of this compound allows it to be a versatile starting material for the synthesis of other organic molecules. Research has demonstrated its utility in creating more complex substituted phenols and other aromatic compounds. chemicalbook.comscientificlabs.co.uk

Specific examples of its application in synthesis include:

Synthesis of 4-chlorosalicylaldehyde triacetate : this compound can be used as a precursor in the multi-step synthesis of this acetylated salicylaldehyde (B1680747) derivative. chemicalbook.comscientificlabs.co.uk

Synthesis of 1-chloro-3-isopropoxy-4-methylbenzene : The compound serves as the foundational structure for the preparation of this ether derivative. chemicalbook.comscientificlabs.co.uk

These transformations typically involve reactions targeting the hydroxyl group or the aromatic ring to introduce new functional groups, thereby altering the chemical properties of the parent molecule for different applications.

Table 2: Examples of Chemical Transformations Involving this compound

| Starting Material | Resulting Compound | Transformation Type | Reference |

|---|---|---|---|

| This compound | 4-chlorosalicylaldehyde triacetate | Multi-step synthesis | chemicalbook.comscientificlabs.co.uk |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-chloro-3-isopropoxy-4-methylbenzene |

| 2-methyl-4-chlorophenoxyacetic acid (MCPA) |

| 4-chloro-2-methylphenol |

| 4-chlorosalicylaldehyde triacetate |

| This compound |

| MCPB |

Environmental Fate and Biogeochemical Cycling of 5 Chloro 2 Methylphenol

Environmental Occurrence and Distribution Research

Research specifically detailing the widespread environmental occurrence and measured concentrations of 5-Chloro-2-methylphenol is limited. However, its industrial uses as a chemical intermediate and biocide suggest potential pathways for its release into various environmental compartments.

Detection in Aquatic Environments (Surface Water, Groundwater, Sediment)

While safety data sheets indicate that this compound is very toxic to aquatic life, specific monitoring data and research studies detailing its detection in surface water, groundwater, or sediment are not extensively available in the reviewed scientific literature. cpachem.com General assessments of phenolic compounds, a broader class to which this compound belongs, indicate they are common environmental pollutants found in industrial effluents and surface waters. The compound is sparingly soluble in water, which may influence its transport and partitioning in aquatic systems. guidechem.comcymitquimica.com It is recommended that the compound not be allowed to reach groundwater, water courses, or sewage systems. cpachem.com

Presence in Soil and Atmospheric Compartments

Emissions from Industrial Processes and Agricultural Applications

The primary routes for the environmental release of this compound are linked to its manufacturing and industrial applications. It is utilized as a versatile chemical intermediate in organic synthesis, particularly in the production of derivatives for the agrochemical and pharmaceutical sectors. guidechem.cominnospk.com Emissions can, therefore, be anticipated from industrial facilities involved in its synthesis or use.

Another potential emission source stems from its application as an antimicrobial agent, preservative, and biocide in various products. guidechem.comcymitquimica.com Its purpose in these applications is to inhibit the growth of microorganisms like bacteria and fungi, which could lead to its release into wastewater streams during product use and disposal. guidechem.com

Table 1: Potential Emission Sources of this compound

| Source Category | Specific Application/Process | Potential Release Pathway |

|---|---|---|

| Industrial Processes | Manufacturing of agrochemicals | Industrial effluent, atmospheric emissions |

| Manufacturing of pharmaceuticals | Industrial effluent, atmospheric emissions | |

| Use as a chemical intermediate | Wastewater, accidental spills | |

| Agricultural Applications | As a component or impurity in some agrochemical formulations | Runoff from treated areas, spray drift |

| Commercial/Consumer Products | Use as a preservative or biocide | Release to sewage systems during use/disposal |

Degradation and Transformation Pathways

The degradation of chlorophenolic compounds in the environment can occur through both biotic and abiotic processes. For this compound, the focus of available research has been more on its antimicrobial effects rather than its specific environmental degradation pathways.

Biodegradation Mechanisms and Kinetics

Specific studies detailing the biodegradation mechanisms and kinetics for this compound are not well-documented in the available scientific literature. Research on related isomers, however, indicates that biodegradation of chlorocresols is possible. For instance, some studies have shown that chlorocresols can be degraded under aerobic conditions, though no degradation was detected in anaerobic media in one study. nih.gov

Microbial Metabolism in Bacteria

The antimicrobial action of this compound involves the disruption of microbial cell membranes, leading to the inhibition of growth or cell death. guidechem.com While this highlights its interaction with bacteria, specific enzymatic pathways for its metabolism by resistant bacterial strains have not been elucidated in the reviewed literature.

However, studies on other isomers demonstrate that bacteria possess the capability to degrade chlorocresols. For example, the bacterium Thauera sp. strain DO has been shown to degrade p-chlorocresol (4-chloro-3-methylphenol). Its metabolic process involves two distinct aerobic pathways: one begins with dechlorination to form m-cresol (B1676322), while the other proceeds through the formation of 4-chlorocatechol. nih.gov Subsequent ring fission in this organism occurs via an ortho-cleavage pathway. nih.gov While this research provides insight into a possible bacterial degradation strategy for a related compound, it is important to note that the specific metabolic pathway for this compound may differ.

Phototransformation and Advanced Oxidation Processes (AOPs)

In addition to microbial degradation, abiotic processes can contribute to the transformation of this compound in the environment.

Phototransformation involves the degradation of a compound through the absorption of light energy. This process can be significant in surface waters exposed to sunlight.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH). One such AOP is sonochemical degradation. A study on the degradation of 2-chloro-5-methyl phenol (B47542) in aqueous solution using ultrasonication in the presence of TiO₂ and H₂O₂ demonstrated the effectiveness of this method. nih.gov The degradation was found to be enhanced by the presence of both TiO₂ and H₂O₂, and the involvement of hydroxyl radicals was confirmed. nih.gov The degradation followed pseudo-first-order kinetics. nih.gov

| Process | Key Findings | Kinetic Model | Reference |

|---|---|---|---|

| Ultrasonication (US) with TiO₂ and H₂O₂ | Maximum degradation was achieved with the combined US/TiO₂/H₂O₂ process. The involvement of hydroxyl radicals was confirmed. | Pseudo-first-order | nih.gov |

Chemical Transformation Products and Persistence

In environments containing nitrogen oxides, which can be present from atmospheric pollution or industrial discharges, phenolic compounds can undergo nitration to form nitrophenols. cdc.gov While direct evidence for the environmental transformation of this compound to 4-Chloro-2-methyl-6-nitrophenol is not extensively documented in the reviewed literature, the reaction of phenols with nitrating agents is a known chemical process. google.com Nitrophenols can be formed in the atmosphere through photochemical reactions of aromatic compounds with nitrogen oxides. cdc.gov The formation of such nitrated derivatives is a concern, as they can be persistent and exhibit their own toxicity profiles.

Dechlorination and Other Transformation Pathways

The transformation of this compound in the environment can proceed through several key pathways, primarily driven by microbial activity. These pathways often involve dechlorination, oxidation, and ring cleavage, leading to the breakdown of the parent compound.

Reductive Dechlorination: Under anaerobic conditions, one of the initial and critical steps in the degradation of chlorinated phenols is reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, replacing them with hydrogen atoms. While specific studies on this compound are limited, research on its isomer, p-chlorocresol (4-chloro-3-methylphenol), by a facultative Thauera sp. strain DO, provides valuable insights. In anaerobic environments, this bacterium was found to rapidly dechlorinate p-chlorocresol to m-cresol. nih.govnih.govresearchgate.net This suggests a similar initial transformation for this compound, likely yielding 2-methylphenol (o-cresol) as an early intermediate.

Oxidative Pathways: In aerobic environments, microbial degradation of this compound is expected to follow oxidative pathways. These can include:

Hydroxylation: The introduction of additional hydroxyl groups to the aromatic ring is a common initial step in the aerobic degradation of phenolic compounds. This increases the reactivity of the ring and facilitates subsequent cleavage. For instance, the degradation of 4-chloro-2-methylphenol (B52076) by an activated sludge isolate involved the activity of a 2,4-dichlorophenol (B122985) hydroxylase, indicating that hydroxylation is a key step. nih.gov

Methyl Group Oxidation: Another potential aerobic pathway is the oxidation of the methyl group. In the case of p-chlorocresol degradation by Thauera sp. DO, one of the identified pathways involved the oxidation of the methyl group to form 4-chlorobenzoate. nih.govnih.govresearchgate.net A similar oxidation of the methyl group in this compound would lead to the formation of 5-chloro-2-hydroxybenzoic acid.

Ring Cleavage: Following initial modifications like hydroxylation, the aromatic ring of the transformed this compound becomes susceptible to cleavage by microbial dioxygenase enzymes. This can occur through two main routes:

Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups of a catechol intermediate.

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups.

The degradation of 4-chloro-2-methylphenol by an activated sludge isolate was shown to proceed via a modified ortho-cleavage route, leading to the formation of 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.gov It is plausible that this compound degradation could follow a similar pathway, ultimately breaking down the aromatic structure into smaller, more readily metabolizable organic acids that can enter central metabolic cycles like the Krebs cycle.

The table below summarizes the key transformation pathways and the expected intermediate products for this compound, based on studies of related compounds.

| Transformation Pathway | Conditions | Key Intermediates |

| Reductive Dechlorination | Anaerobic | 2-Methylphenol (o-cresol) |

| Methyl Group Oxidation | Aerobic | 5-Chloro-2-hydroxybenzoic acid |

| Ring Cleavage (Ortho) | Aerobic | Catechol-like intermediates, aliphatic acids |

| Ring Cleavage (Meta) | Aerobic | Catechol-like intermediates, semialdehydes |

Environmental Persistence of Transformation Products

The environmental persistence of the transformation products of this compound is a critical factor in determining its long-term ecological impact. The stability and further degradability of these intermediates vary significantly depending on their chemical structure and the prevailing environmental conditions.

Generally, the initial transformation products of this compound, such as 2-methylphenol (o-cresol), are considered to be more readily biodegradable than the parent chlorinated compound. nih.govnih.govresearchgate.net However, the persistence of other intermediates can be a concern.

Studies on the degradation of the related compound 4-chloro-2-methylphenol have shown that it has a half-life of 21 days in both sandy clay and silty clay soils. nih.gov While this indicates a moderate level of persistence for the parent compound, the fate of its transformation products is less clear.

The intermediates formed through ring cleavage, such as aliphatic acids and semialdehydes, are generally expected to be less persistent and more easily mineralized by a wider range of microorganisms. However, under certain conditions, the degradation process can stall, leading to the accumulation of intermediate metabolites. For example, some microbial degradation pathways for chlorophenols can result in the formation of dead-end products that are resistant to further breakdown. nih.gov

The persistence of these transformation products can also be influenced by abiotic factors such as photolysis. While specific data for this compound is limited, related chlorophenol compounds can undergo phototransformation in the presence of sunlight, which can either lead to complete mineralization or the formation of other persistent byproducts. nih.gov

It is also important to consider that some transformation products may exhibit their own toxicity, which can sometimes be greater than that of the original compound. nih.gov Therefore, a complete environmental risk assessment of this compound must consider not only the persistence of the parent molecule but also the stability and potential ecotoxicological effects of its various degradation intermediates. The Canadian government has concluded that chlorocresol (4-chloro-3-methylphenol) is not entering the environment at levels that are harmful to the environment and does not meet the criteria for persistence or bioaccumulation. canada.cacanada.ca

The following table provides a qualitative assessment of the expected environmental persistence of the potential transformation products of this compound.

| Transformation Product | Expected Environmental Persistence |

| 2-Methylphenol (o-cresol) | Low |

| 5-Chloro-2-hydroxybenzoic acid | Moderate |

| Catechol-like intermediates | Low to Moderate |

| Aliphatic acids | Low |

Ecotoxicological and Mammalian Toxicological Research on 5 Chloro 2 Methylphenol

Aquatic Ecotoxicity Studies

Specific, experimentally derived data for the aquatic ecotoxicity of 5-Chloro-2-methylphenol are not available in the reviewed literature. General statements on safety data sheets indicate that the substance is "very toxic to aquatic life," but the quantitative metrics to substantiate this are not provided. fishersci.iecpachem.com

Toxicity to Fish (e.g., LC50, NOEC, Histopathological Effects on Gills and Kidney)

No studies reporting the median lethal concentration (LC50), no-observed-effect concentration (NOEC), or specific histopathological effects on the gills and kidneys of fish exposed to this compound were identified.

Effects on Aquatic Invertebrates (e.g., Daphnia magna EC50)

Specific studies detailing the median effective concentration (EC50) for aquatic invertebrates such as Daphnia magna exposed to this compound are not available.

Algal Toxicity Assessments (e.g., EC50, EC10)

No research was found that determined the EC50 or the 10% effective concentration (EC10) for algal species exposed to this compound.

Developmental Toxicity in Amphibians (e.g., FETAX Assay, Malformation Rates)

There are no available studies that have utilized the Frog Embryo Teratogenesis Assay–Xenopus (FETAX) or other similar methods to evaluate the developmental toxicity and potential for malformations in amphibians exposed to this compound.

Terrestrial Ecotoxicity

Impacts on Soil Organisms (e.g., PNECsoil)

No experimental data on the toxicity of this compound to soil organisms were found. Consequently, a predicted no-effect concentration for soil (PNECsoil) has not been experimentally determined or calculated for this specific compound.

Mammalian Toxicology Research

Acute Toxicity Profiles

This compound is classified as harmful if swallowed. nih.gov According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it falls under "Acute Toxicity, Oral - Category 4". nih.gov The compound is also known to cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3). nih.gov Its isomer, 4-Chloro-2-methylphenol (B52076), is described as corrosive and toxic if inhaled. oecd.orgfishersci.com

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |

Repeat Dose Toxicity Investigations (e.g., Liver Toxicity, Hemoglobin Concentration)

Repeat dose toxicity studies on the isomer 4-Chloro-2-methylphenol suggest potential effects on the liver and blood. oecd.org In studies conducted, a No-Observed-Adverse-Effect Level (NOAEL) was identified at 200 mg/kg/day. oecd.org The Lowest-Observed-Adverse-Effect Level (LOAEL) was established at 800 mg/kg/day, where researchers observed slight liver toxicity and a decrease in hemoglobin concentration in the blood. oecd.org These findings indicate that at higher levels of repeated exposure, 4-Chloro-2-methylphenol can impact specific organ systems. oecd.org

| Metric | Value | Observed Effects |

|---|---|---|

| NOAEL | 200 mg/kg/day | No adverse effects observed |

| LOAEL | 800 mg/kg/day | Slight liver toxicity, decreased hemoglobin concentration |

Genotoxicity and Mutagenicity Assessments (e.g., Micronucleus Tests)

Genotoxicity assessments for 4-Chloro-2-methylphenol have yielded mixed results. oecd.org An older mouse micronucleus test indicated a positive result, suggesting potential for chromosomal damage. oecd.org However, a more recent and valid test performed according to current OECD guidelines produced a negative result. oecd.org The micronucleus test is a widely used in vivo assay to assess the induction of chromosomal aberrations. nih.gov Based on available data, the classification criteria for germ cell mutagenicity for 4-Chloro-2-methylphenol are generally considered not to be met. cpachem.com

| Test | Finding | Note |

|---|---|---|

| Mouse Micronucleus Test (Older study) | Positive | Indicated potential for genotoxicity |

| Mouse Micronucleus Test (Recent OECD guideline study) | Negative | Does not support a genotoxic classification |

| Germ Cell Mutagenicity | Classification criteria not met | Based on the weight of available evidence |

Reproductive and Developmental Toxicity Studies

Human Health Risk Assessment Methodologies

Occupational Exposure Scenarios and Assessments

Human health risk assessments for occupational settings focus on evaluating potential exposure and implementing control measures. For the related compound 4-Chloro-2-methylphenol, worker exposure is considered to be low. oecd.org This is primarily because the substance is produced and used as an intermediate for manufacturing phenoxyherbicides within closed systems, which significantly minimizes direct contact. oecd.org

A margin of safety for workers has been calculated based on the NOAEL of 200 mg/kg/day from repeat dose toxicity studies. oecd.org For occupational exposure, personal protective equipment (PPE) is a critical component of risk management. fishersci.comfishersci.com Recommended PPE typically includes:

Eye and Face Protection: Chemical safety goggles or eyeglasses as described by OSHA or European Standard EN166. fishersci.comfishersci.com

Skin Protection: Appropriate protective gloves and clothing to prevent skin exposure. fishersci.comfishersci.com

Respiratory Protection: Under normal use conditions with adequate ventilation, specific respiratory protection may not be needed. However, if irritation occurs or exposure limits are exceeded, an approved respirator (e.g., N95 particle filter) is recommended. fishersci.com

Work areas should also be equipped with eyewash stations and safety showers in close proximity to the workstation. fishersci.com

| Compound Name | Synonym | CAS Number |

|---|---|---|

| This compound | 5-Chloro-o-cresol | 5306-98-9 |

| 4-Chloro-2-methylphenol | 4-Chloro-o-cresol (PCOC) | 1570-64-5 |

Environmental Exposure Pathways and Predictive Modeling (PEC) for this compound

The assessment of potential ecotoxicological and mammalian toxicological risks of chemical substances is fundamentally linked to understanding their environmental concentrations. For this compound, while direct and extensive monitoring data may be limited, predictive modeling provides a crucial tool for estimating its concentration in various environmental compartments. This is achieved through the calculation of the Predicted Environmental Concentration (PEC), which helps in anticipating potential exposure levels for different ecosystems and organisms.

The environmental distribution of a chemical is influenced by its physical and chemical properties. In the case of chlorinated phenols, these properties dictate their partitioning between air, water, soil, and sediment. Predictive models, such as fugacity models, are employed to estimate this distribution and the resulting concentrations in each environmental compartment.

A widely used approach for this purpose is the Mackay fugacity model, particularly the Level I calculation, which provides a preliminary understanding of the equilibrium distribution of a chemical in a closed environment. This model is based on the concept of fugacity, which is the 'escaping tendency' of a chemical from a particular phase. At equilibrium, the fugacity of the chemical is equal in all compartments.

For structurally similar compounds like 4-Chloro-2-methylphenol, a Mackay fugacity level 1 calculation has been utilized to predict its environmental distribution. The results of such a model indicate the percentage of the chemical that is expected to partition into different environmental media. For instance, a hypothetical distribution for a compound with similar properties to this compound might be:

Air: 33%

Water: 56%

Soil: 6%

Sediment: 5%

This distribution suggests that the majority of the compound would be found in the water compartment, with a significant portion in the air, and lesser amounts in soil and sediment. Such information is vital for identifying the primary environmental sinks for the compound and, consequently, the ecosystems and organisms that are most likely to be exposed.

The following interactive data tables provide examples of predicted environmental concentrations for a compound structurally similar to this compound in different environmental compartments.

Table 1: Predicted Environmental Concentration (PEC) in Water

| Scenario | PEC (mg/L) |

| Specific Industrial Site | 0.0038 |

| Formulation Site | 0.0014 |

| Sewerage Treatment Plant (STP) - Specific Site | 0.004 |

| Sewerage Treatment Plant (STP) - Formulation | 0.0013 |

Table 2: Predicted Environmental Concentration (PEC) in Soil

| Scenario | PEC (mg/kg) |

| Agricultural Soil (Regional) | 0.000027 |

| General Environmental Exposure | 0.00000088 - 0.000002 |

It is crucial to emphasize that these PEC values are derived from predictive models and are not direct measurements of environmental concentrations. nih.gov They serve as valuable estimates for risk assessment, particularly in the absence of extensive monitoring data. The accuracy of these predictions depends on the quality of the input data and the assumptions made in the models. Therefore, they should be used as a screening tool to prioritize substances for further investigation and to guide environmental monitoring efforts.

Biological Activity and Molecular Mechanisms of 5 Chloro 2 Methylphenol

Antimicrobial Efficacy Research

The antimicrobial properties of 5-Chloro-2-methylphenol are well-established, leading to its use in various personal care products and as a synthetic intermediate for pharmaceuticals and agrochemicals. guidechem.cominnospk.com Its efficacy stems from its chemical structure, specifically the presence of a methyl group and a chlorine atom on the phenol (B47542) ring. guidechem.com

This compound exhibits a spectrum of activity that includes both bacteria and fungi. guidechem.com It is commonly utilized as a preservative in products like soaps, shampoos, and cosmetics specifically to inhibit the growth of these microorganisms. guidechem.com Its function as an antiseptic agent is also attributed to its ability to inhibit the growth and reproduction of bacteria and fungi. guidechem.com The general mechanism of action for cresol-based bactericides involves the destruction of bacterial cell membranes. wikipedia.org

The principal mechanism of action for this compound as an antimicrobial agent is the disruption of the cell membranes of microorganisms. guidechem.com This disruption leads to the destruction of the cell or the inhibition of its growth and proliferation. guidechem.com

Specific research findings on the ability of this compound to inhibit biofilm formation are not available in the provided search results.

Detailed studies concerning the modulation of specific virulence factors, such as the inhibition of staphyloxanthin production, by this compound are not present in the available search results.

Information regarding the specific effects of this compound on bacterial cell morphology and motility could not be found in the provided search results.

Research data detailing synergistic effects between this compound and established antimicrobials like oxacillin (B1211168) are not available in the provided search results.

Development of Novel Antimicrobial Lead Compounds

This compound and related chlorinated phenolic structures serve as valuable scaffolds or "lead compounds" in the development of new antimicrobial agents. The inherent antimicrobial properties of this basic structure make it an attractive starting point for chemical modifications aimed at enhancing potency, broadening the spectrum of activity, and overcoming microbial resistance.

Research into derivatives of similar phenolic compounds demonstrates this strategy. For example, studies on chlorinated thymol (B1683141) derivatives, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), have shown significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of severe infections. nih.govkoreascience.kr These investigations reveal that such derivatives can not only inhibit bacterial growth and biofilm formation but also exhibit synergistic activity when combined with existing antibiotics like oxacillin. nih.govkoreascience.krresearchgate.net This synergistic approach is a key strategy for combating highly resistant bacterial strains. nih.gov

Furthermore, the core structure of a chlorinated phenol is utilized in the synthesis of more complex molecules. A series of novel sulfonamides incorporating 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been designed and synthesized. nih.gov Subsequent evaluation of these compounds revealed significant activity against various Gram-positive bacteria, including MRSA, and certain species of Mycobacterium. nih.gov These findings underscore the utility of the 5-chloro-phenol moiety as a foundational element for generating diverse derivatives with potent and specific antimicrobial activities, highlighting its importance in the pipeline for discovering next-generation therapeutic agents.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential disciplines used to decipher how specific molecular features contribute to a compound's antimicrobial efficacy and toxicity. These investigations provide a framework for rationally designing more effective and safer derivatives.

The antimicrobial action of this compound is largely attributed to its ability to disrupt the cell membranes of microorganisms, which inhibits their growth and proliferation. guidechem.com This activity is governed by the specific arrangement of its functional groups on the phenol ring: the hydroxyl (-OH) group, the chlorine (-Cl) atom, and the methyl (-CH3) group.

Hydroxyl Group (-OH): The phenolic hydroxyl group is critical for its activity. It is weakly acidic and can participate in hydrogen bonding, allowing interaction with microbial cell membranes and key proteins.

Chlorine Atom (-Cl): The presence of the halogen atom significantly enhances its antimicrobial potency compared to non-chlorinated cresol. The electronegativity and size of the chlorine atom increase the lipophilicity of the molecule, facilitating its passage through the lipid-rich cell membranes of bacteria and fungi.

SAR studies explore how modifications to these groups alter biological activity. For instance, changing the position or type of halogen, or altering the alkyl substituent, can have a profound impact on the compound's efficacy and spectrum of activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Insights for this compound This table is based on general principles of medicinal chemistry and illustrates potential outcomes of structural modifications.

| Structural Modification | Predicted Effect on Antimicrobial Activity | Rationale |

| Relocation of Chlorine Atom | Activity may increase or decrease | The position of the halogen affects the electronic distribution and steric profile of the molecule, influencing its interaction with biological targets. |

| Replacement of Chlorine with other Halogens (e.g., Br, F) | Potency may change | Different halogens alter the molecule's lipophilicity and electronic properties, which can modulate its ability to penetrate cell membranes and bind to targets. |

| Addition of a Second Chlorine Atom | Likely increase in potency and potential toxicity | Increased chlorination often enhances lipophilicity and antimicrobial strength but may also increase toxicity. |

| Modification of the Methyl Group (e.g., to Ethyl, Propyl) | Activity may be altered | Changing the size of the alkyl group affects lipophilicity, which must be optimized for effective membrane interaction without becoming too insoluble. |

Given the widespread use of chemicals, computational (in silico) models are increasingly vital for efficiently predicting potential toxicity without extensive animal testing. nih.gov For compounds like this compound, predictive toxicology models are employed to assess risks such as acute toxicity, skin irritation, and eye irritation. nih.gov

These models are developed through international collaborations that curate large datasets of chemical structures and their corresponding toxicological data. nih.gov By leveraging machine learning and complex algorithms, these tools establish relationships between molecular structures and their potential to cause harm. For example, the Collaborative Acute Toxicity Modeling Suite (CATMoS) is a project that combines multiple predictive models to achieve greater accuracy in forecasting acute oral toxicity. nih.gov Such computational tools can screen vast libraries of chemicals, including industrial compounds and their derivatives, to flag potential hazards early in the development process. nih.gov

Table 2: Examples of Computational Models in Predictive Toxicology

| Modeling Approach | Toxicological Endpoint Predicted | Relevance for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Acute Toxicity (e.g., LD50), Skin/Eye Irritation, Carcinogenicity | Predicts potential hazards based on structural fragments and physicochemical properties. The compound is classified for acute oral toxicity and irritation. nih.gov |

| Read-Across | Various toxicological endpoints | Estimates toxicity by comparing the compound to structurally similar chemicals with known toxicity data. |

| Expert Systems | Multiple toxicity endpoints | Rule-based systems that use established chemical and biological knowledge to identify potential structural alerts for toxicity. |

| Collaborative Modeling Suites (e.g., CATMoS) | Acute Oral Toxicity | Provides a consensus prediction by integrating multiple individual models, enhancing the reliability of the toxicity assessment. nih.gov |

Molecular docking is a computational technique used to predict how a small molecule, or ligand, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This method is crucial for understanding the mechanism of action of antimicrobial compounds like this compound at an atomic level.

The process involves creating a three-dimensional model of the ligand (this compound) and the target protein, the structure of which is often obtained from databases like the Protein Data Bank (PDB). nih.gov Using software such as AutoDock, researchers simulate the interaction between the two molecules, calculating the binding affinity or "docking score," which estimates the strength of the interaction. nih.govjbcpm.com A lower binding energy generally indicates a more stable and favorable interaction.

For an antimicrobial agent, potential targets for docking studies could include essential bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways. By visualizing the docked complex, scientists can identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and amino acid residues in the target's active site. This information provides valuable insights into how the compound inhibits the enzyme's function and can guide the rational design of more potent derivatives that bind more effectively.

Advanced Analytical Techniques for 5 Chloro 2 Methylphenol and Its Metabolites

Chromatographic Methods for Detection and Quantification (e.g., GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the detection and quantification of 5-Chloro-2-methylphenol. This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a long, narrow capillary column. An inert carrier gas, such as helium, transports the sample through the column, which is coated with a stationary phase. The separation of compounds is based on their differential partitioning between the mobile gas phase and the stationary liquid phase. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic feature used for preliminary identification.

Due to the chemical similarity of phenolic isomers, which often exhibit nearly identical mass spectra, chromatographic retention time is critical for accurate identification. Retention Time Locking (RTL) is a technique that can be employed to ensure consistent retention times across different instruments and laboratories, enhancing the reliability of compound identification.

Following separation in the GC column, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a unique pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is measured, creating a mass spectrum that serves as a molecular fingerprint. For this compound, key identifying ions can be monitored for precise quantification and confirmation.

Table 1: Illustrative GC-MS Parameters for the Analysis of a this compound Isomer (2-Chloro-5-methylphenol)

| Parameter | DB-5ms Column | DB-XLB Column |

|---|---|---|

| Retention Time (High Resolution Method) | 7.690 min | 6.870 min |

| Molecular Ion (m/z) | 142 | |

| Primary Fragment Ion (m/z) | 107 | |

| Secondary Fragment Ions (m/z) | 144, 77 |

This data is presented for an isomer and serves as a representative example of the analytical data obtained through GC-MS analysis.

Spectroscopic Approaches for Structural Elucidation (e.g., NMR, FT-IR, Raman)

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. These methods probe the molecular structure by examining the interaction of the compound with electromagnetic radiation, providing detailed information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shifts of proton signals offer information about the electronic environment of each hydrogen atom. For instance, the aromatic protons of this compound would appear at distinct chemical shifts, and their splitting patterns would reveal their spatial relationships with neighboring protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate at specific frequencies. The resulting spectrum displays absorption bands that are characteristic of particular functional groups. For this compound, key absorptions would include a broad band in the 3600-3200 cm⁻¹ region, indicative of the O-H stretching of the phenolic hydroxyl group, and various bands in the aromatic region (around 1600-1450 cm⁻¹) corresponding to C=C stretching vibrations within the benzene (B151609) ring.

Raman Spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This often results in strong signals for non-polar functional groups and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information, particularly regarding the aromatic ring and C-Cl bond vibrations.

Table 2: Key Spectroscopic Data for this compound and Related Isomers

| Technique | Compound | Characteristic Signals/Bands |

|---|---|---|

| ¹H NMR (in CDCl₃) | 4-Chloro-2-methylphenol (B52076) | ~7.07 ppm, ~7.03 ppm, ~6.67 ppm (Aromatic H), ~4.79 ppm (OH), ~2.20 ppm (CH₃) |

| This compound | Data available but specific shifts not detailed in cited sources. | |

| FT-IR | This compound | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~3000 cm⁻¹), Aromatic C=C stretches (~1600-1450 cm⁻¹), C-O stretch (~1200 cm⁻¹), C-Cl stretch (~800-600 cm⁻¹) |

| 2-Chloro-5-methylphenol (B42318) | Spectra available, showing characteristic phenolic and chlorinated aromatic bands. | |

| Raman | This compound | Spectra available, providing complementary vibrational data to FT-IR. |

Note: Specific peak values can vary slightly based on the solvent and instrument conditions.

Mass Spectrometry for Metabolite Identification

The biotransformation of this compound in biological systems leads to the formation of various metabolites. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the premier analytical tool for identifying these metabolites. The process involves tracking the metabolic fate of the parent compound by identifying structural modifications such as hydroxylation, oxidation, and conjugation.

Based on the metabolism of related chlorocresols and other phenolic compounds, the biotransformation of this compound is expected to proceed through several key pathways:

Oxidation of the methyl group to form a primary alcohol (hydroxymethyl), which can be further oxidized to an aldehyde and then a carboxylic acid.

Hydroxylation of the aromatic ring, introducing an additional hydroxyl group.

Conjugation with endogenous molecules to increase water solubility and facilitate excretion. A primary conjugation reaction for phenols is glucuronidation, where glucuronic acid is attached to the phenolic hydroxyl group.

LC-MS/MS is particularly well-suited for analyzing these often more polar metabolites. The technique operates by separating the metabolites chromatographically, followed by ionization (commonly using electrospray ionization, ESI) and tandem mass analysis. In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide structural information that helps to identify the original metabolite.

For example, the identification of a glucuronide conjugate is strongly indicated by a characteristic neutral loss of 176.0321 Da (the mass of the glucuronic acid moiety) in the MS/MS spectrum. Similarly, hydroxylated metabolites would show a mass increase of 16 Da compared to the parent compound.

Table 3: Predicted Mass Spectrometry Data for Potential Metabolites of this compound

| Potential Metabolite | Metabolic Pathway | Expected Precursor Ion [M-H]⁻ (m/z) | Characteristic MS/MS Fragmentation |

|---|---|---|---|

| Hydroxylated this compound | Hydroxylation | 157.01 | Loss of HCl (-36 Da), loss of CH₃ (-15 Da) |

| 5-Chloro-2-hydroxybenzoic acid | Methyl Group Oxidation | 171.00 | Loss of CO₂ (-44 Da), loss of HCl (-36 Da) |

| This compound Glucuronide | Glucuronidation | 317.05 | Neutral loss of glucuronic acid (-176 Da) to yield fragment at m/z 141.01 |

This table presents hypothetical data for scientifically plausible metabolites based on established biotransformation pathways for related compounds.

Environmental Remediation and Management Strategies for 5 Chloro 2 Methylphenol Contamination

Bioremediation Technologies

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform hazardous compounds into less toxic substances. This approach is often considered a cost-effective and environmentally friendly alternative to traditional remediation methods.

Application of Microbial Consortia and Strains

The use of microbial consortia, which are communities of different microbial species, has shown significant promise in the degradation of chlorophenols. The synergistic interactions within these consortia often lead to more complete and efficient degradation pathways than can be achieved by individual strains. While specific consortia for the degradation of 5-Chloro-2-methylphenol are not extensively documented in publicly available research, studies on related chlorophenol isomers provide valuable insights.

For instance, a defined mixed microbial consortium has been investigated for its ability to utilize various monochlorophenols (MCPs) and 2,4-dichlorophenol (B122985) (2,4-DCP). This consortium demonstrated the capability to degrade high concentrations of 3-chlorophenol (B135607) (3-CP) and 4-chlorophenol (B41353) (4-CP), compounds that individual strains within the consortium could not utilize alone. nih.gov During the degradation of MCPs, the formation of 2-chloromaleylacetate (B1243639) was identified, indicating a specific metabolic pathway. nih.gov In multi-substrate degradation studies, the biodegradation rate followed the order of 2,4-DCP > 2-chlorophenol (B165306) (2-CP) > 3-CP > 4-CP, highlighting the potential of microbial consortia for in-situ bioremediation of sites contaminated with multiple chlorophenols. nih.gov

Furthermore, the bacterium Thauera sp. strain DO, isolated from sludge and sediment, has demonstrated the ability to utilize p-chlorocresol (4-chloro-3-methylphenol), a structural isomer of this compound, as a sole carbon and energy source under both aerobic and anaerobic conditions. nih.govnih.gov Under aerobic conditions, degradation proceeded via two pathways: reductive dehalogenation to m-cresol (B1676322) followed by the catechol pathway, and methyl group oxidation to 4-chlorobenzoate. nih.gov Anaerobically, the primary step was rapid dechlorination to m-cresol. nih.gov A two-stage anaerobic-aerobic process significantly enhanced the degradation rate, with nearly 100% of a 0.3 mM solution degraded within 6 hours. nih.govnih.gov

Table 1: Degradation of p-Chlorocresol by Thauera sp. strain DO

| Condition | Time (hours) | Degradation (%) |

| Aerobic | 12 | 100 |

| Anaerobic | 12 | 85 |

| Two-stage Anaerobic-Aerobic | 6 | ~100 |

Data sourced from studies on p-chlorocresol degradation by Thauera sp. strain DO. nih.govnih.gov

These findings underscore the potential of isolating and engineering specific microbial consortia and strains for the effective bioremediation of this compound contaminated environments.

Enzyme-Based Degradation Systems

Enzymatic remediation involves the use of isolated enzymes to target and degrade specific pollutants. This approach offers high specificity and can be effective under a broader range of environmental conditions compared to whole-cell bioremediation. Key enzymes in the degradation of chlorophenols include monooxygenases, dioxygenases, and laccases.

While specific enzymatic degradation pathways for this compound are not extensively detailed, research on its isomers provides a strong basis for understanding potential mechanisms. For example, the degradation of 4-chloro-2-methylphenol (B52076) by an activated sludge isolate involves an inducible pathway that proceeds via a modified ortho-cleavage route. nih.gov The key enzymes induced in this process are 2,4-dichlorophenol hydroxylase and catechol 1,2-dioxygenase type II. nih.gov

Laccases, a class of multi-copper oxidases, have also been shown to be effective in the degradation of various chlorophenols. These enzymes catalyze the oxidation of phenolic compounds, leading to their polymerization and subsequent removal from solution. The efficiency of laccase-mediated degradation is dependent on the number and position of chlorine atoms on the phenol (B47542) ring. researchgate.net

Physicochemical Treatment Methods

Physicochemical treatment methods offer an alternative or complementary approach to bioremediation, particularly for effluents with high concentrations of recalcitrant compounds like this compound.

Advanced Oxidation Processes (AOPs) for Effluent Treatment

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and mineralize organic pollutants. AOPs are particularly effective for the treatment of wastewater containing toxic and non-biodegradable compounds.

One study investigated the sonochemical degradation of 2-chloro-5-methylphenol (B42318), an isomer of this compound, in an aqueous solution. This process, a form of AOP, utilized ultrasonication (US) in the presence of titanium dioxide (TiO2) and hydrogen peroxide (H2O2). The combined US/TiO2/H2O2 process achieved the highest degradation rate compared to US/TiO2 and US/H2O2 systems alone. nih.gov The study confirmed the involvement of hydroxyl radicals in the degradation process and found that the degradation followed pseudo-first-order kinetics. nih.gov

Table 2: Degradation Rates of 2-Chloro-5-methylphenol by Different Sonochemical Processes

| Process | Maximum Degradation Rate (x 10⁻²) |

| US/H₂O₂ | 5.5 |

| US/TiO₂ | 1.01 |

| US/TiO₂/H₂O₂ | 2.66 |

Data represents the comparative degradation rates of 2-chloro-5-methylphenol under different sonochemical conditions. nih.gov

The findings suggest that AOPs, such as the combined sonochemical-photocatalytic process, are a viable and efficient method for the treatment of effluents contaminated with this compound.

Sustainable Management Practices to Mitigate Environmental Release

Preventing the release of this compound into the environment is a critical component of a comprehensive management strategy. This involves the adoption of sustainable practices in industries that manufacture or utilize this chemical.

Key sustainable management practices include:

Process Optimization: Implementing cleaner production techniques to minimize the generation of this compound as a byproduct. This can involve modifying reaction conditions, using alternative catalysts, and improving separation and purification processes to reduce waste streams.

Waste Stream Management: Segregating waste streams containing this compound at the source to prevent mixing with less hazardous waste. This allows for more targeted and efficient treatment of concentrated waste streams.

Closed-Loop Systems: Where feasible, implementing closed-loop systems that recycle and reuse process water and unreacted chemicals, thereby minimizing discharges to the environment.

Substitution with Safer Alternatives: Researching and adopting less hazardous chemical alternatives that can perform the same function as this compound in various applications, such as in the formulation of biocides and preservatives.

Regulatory Compliance and Monitoring: Strict adherence to environmental regulations regarding the discharge of phenolic compounds. This includes regular monitoring of effluent streams to ensure that concentrations of this compound are below permissible limits.

By integrating these sustainable practices into industrial operations, the environmental footprint of this compound can be significantly reduced, preventing contamination and protecting ecosystems and human health.

Future Directions in 5 Chloro 2 Methylphenol Research

Elucidation of Undiscovered Metabolic Pathways and Enzymatic Systems

While the degradation of chlorophenols by bacteria is recognized as a cost-effective and environmentally friendly method of removal, the specific metabolic pathways for many of these compounds, including 5-Chloro-2-methylphenol, are not fully understood. d-nb.info Studies on similar compounds like 2-chloro-5-methyl phenol (B47542) have confirmed the role of hydroxyl radicals in the degradation process, suggesting that oxidative pathways are significant. nih.gov

Future research will likely focus on identifying the complete enzymatic systems responsible for the breakdown of this compound in various microorganisms. This involves isolating and characterizing novel enzymes and the genes that encode them. d-nb.info A deeper understanding of these metabolic routes is crucial for developing enhanced bioremediation strategies for environments contaminated with chlorophenolic compounds. d-nb.info The goal is to map out the entire degradation sequence, from the parent compound to its complete mineralization, identifying all intermediate metabolites.

Investigation of Long-Term Environmental and Health Impacts of Transformation Products

The environmental fate of this compound extends beyond the parent compound to its various transformation products. The long-term impacts of these byproducts are a significant area for future investigation. For related compounds, there is concern that they can cause long-term adverse effects in aquatic environments. scbt.com The transformation products of other phenolic compounds, such as hydroquinone (B1673460) from benzene (B151609), are known to be toxic. researchgate.net

Therefore, a critical research direction is the identification and toxicological assessment of the metabolites formed during the biodegradation or chemical degradation of this compound. Studies on related chlorophenols indicate potential for chronic health effects with long-term occupational exposure, including neurotoxicity, hepatotoxicity, and nephrotoxicity. scbt.comnih.gov Future research must assess whether the transformation products of this compound possess similar or different toxicological profiles and whether they persist and accumulate in ecosystems, posing a cumulative risk to environmental and human health.

Development of Advanced Computational Models for Ecotoxicological and Biological Activity Prediction

To efficiently assess the potential risks of this compound and its numerous potential transformation products, advanced computational models are becoming indispensable. nih.gov In recent years, significant progress in computational methods has enabled the accurate modeling and prediction of the biological activity of chemical compounds. researchgate.netelsevierpure.com These in silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, are vital for predicting toxicity and guiding further experimental research. plos.orgtoxicology.org

Future efforts will focus on developing and refining computational tools specifically tailored for halogenated phenols. These models will integrate various data points to predict key parameters. The development of such predictive tools allows for rapid and cost-effective screening of large numbers of related chemicals, prioritizing those that require more intensive experimental evaluation. nih.gov

Below is a table summarizing the types of computational models that are central to this research direction.

| Model Type | Approach | Application in Toxicology |

| Expert Rule-Based | Uses predefined structural rules and known toxicological mechanisms to make predictions. | Identifies toxicophores (chemical fragments associated with toxicity) and predicts hazards based on established scientific knowledge. toxicology.org |

| Statistical-Based | Employs machine learning and statistical algorithms to find correlations between chemical structure and biological activity in large datasets. toxicology.org | Predicts toxicity endpoints (e.g., carcinogenicity, skin sensitization) by learning from the patterns in existing experimental data. plos.org |

| Consensus Modeling | Integrates the predictions from multiple individual models (both expert- and statistical-based) to improve accuracy and reliability. | Overcomes the limitations of any single model by leveraging the strengths of different approaches, providing a more robust overall prediction. nih.gov |

Exploration of Novel Therapeutic and Environmental Applications

Current applications of this compound are primarily as an antiseptic, a preservative, and an intermediate in chemical synthesis. guidechem.cominnospk.com However, its chemical structure presents opportunities for novel applications that are yet to be fully explored. Its known antimicrobial properties could be leveraged to develop new, more targeted antiseptic or disinfectant agents. guidechem.com

Future research will likely investigate its potential as a building block for new therapeutic agents. Its use in the synthesis of compounds like 4-chlorosalicylaldehyde triacetate suggests its versatility as a chemical precursor. sigmaaldrich.com Furthermore, its role as an intermediate in the production of agrochemicals could be expanded. innospk.com Research could focus on synthesizing novel, more effective, and potentially more environmentally benign pesticides or herbicides.

| Application Area | Current Uses | Potential Future Directions |

| Antimicrobial | General antiseptic and preservative in personal care products. guidechem.com | Development of specialized antimicrobial agents for medical or industrial use; investigation into its efficacy against antibiotic-resistant bacteria. |

| Pharmaceuticals | Used as an intermediate in the synthesis of some pharmaceuticals. guidechem.cominnospk.com | Exploration as a scaffold for developing new classes of drugs; synthesis of novel compounds with potential therapeutic activity. |

| Agrochemicals | Intermediate in the synthesis of existing agrochemicals. innospk.com | Design and synthesis of new, more selective, and biodegradable pesticides or herbicides. |

| Material Science | Not a primary application. | Investigation into its use in creating polymers or other materials with inherent antimicrobial properties. |

Regulatory Science and Policy Implications Based on Emerging Research Findings

As research into the metabolic pathways, long-term impacts, and potential new applications of this compound progresses, regulatory science and policy will need to adapt. The U.S. Environmental Protection Agency includes several chlorophenols in its list of priority pollutants, highlighting the regulatory scrutiny of this class of compounds. d-nb.info

Future findings on the toxicity of transformation products or new ecotoxicological predictions from computational models will directly inform risk assessments. This new data will be crucial for updating safety guidelines for occupational exposure and establishing environmental quality standards for soil and water. oecd.org If novel applications lead to wider use of the compound, regulatory agencies will need to evaluate the entire life cycle, from manufacturing to disposal, to ensure human and environmental safety. insideepa.com Policies regarding chemical restrictions in consumer products may also be influenced by emerging data on the compound's potential for long-term health effects. hmgroup.com

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Chloro-2-methylphenol to ensure high yield and purity?

- Methodological Answer: Synthesis requires precise control of reaction parameters. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactant solubility and reaction efficiency. Temperature should be maintained between 40–60°C to avoid side reactions, with reaction times optimized via thin-layer chromatography (TLC) monitoring. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer:

- TLC for real-time reaction monitoring.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on aromatic proton shifts and chlorine/methyl group signatures.

- Gas Chromatography-Mass Spectrometry (GC/MS) for purity assessment and quantification, particularly when paired with derivatization (e.g., ethylation) for volatile compound analysis .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps.